molecular formula C14H14N4O2S2 B2783502 N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide CAS No. 301332-42-3

N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide

Cat. No.: B2783502
CAS No.: 301332-42-3
M. Wt: 334.41
InChI Key: QOTQOBAKCJQIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide is a complex organic compound with a molecular formula of C14H14N4O2S2. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and significant pharmaceutical potential .

Chemical Reactions Analysis

N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide involves its interaction with specific molecular targets. It inhibits the activity of certain enzymes, disrupting essential biological pathways. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

N-{11-propanamido-4,12-dithia-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,10-pentaen-5-yl}propanamide is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

N-[2-(propanoylamino)-[1,3]thiazolo[4,5-f][1,3]benzothiazol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-3-11(19)17-13-15-7-5-8-10(6-9(7)21-13)22-14(16-8)18-12(20)4-2/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQOBAKCJQIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC3=C(C=C2S1)SC(=N3)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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